molecular formula C14H20N4S B2582547 5,6-Dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 878217-93-7

5,6-Dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2582547
CAS No.: 878217-93-7
M. Wt: 276.4
InChI Key: QQDNEYKUNIECEO-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound with a molecular formula of C14H20N4S and a molecular weight of 276.4 g/mol . This compound is characterized by a thieno[2,3-d]pyrimidine core structure, which is a fused ring system containing both sulfur and nitrogen atoms. The presence of a piperidin-1-ylmethyl group at the 2-position and dimethyl groups at the 5 and 6 positions further defines its chemical structure.

Preparation Methods

The synthesis of 5,6-Dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the condensation of 5,6-dimethylthieno[2,3-d]pyrimidin-4-amine with piperidine in the presence of a suitable base and solvent . The reaction conditions often require controlled temperatures and may involve catalysts to enhance the reaction efficiency. Industrial production methods may scale up this process, optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5,6-Dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

5,6-Dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidin-4-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. For instance, it may target kinases involved in cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

5,6-Dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

Properties

IUPAC Name

5,6-dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4S/c1-9-10(2)19-14-12(9)13(15)16-11(17-14)8-18-6-4-3-5-7-18/h3-8H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDNEYKUNIECEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)N)CN3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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